Copper(I) bromide-dimethyl sulfide (CuBr·SMe2, CAS 54678-23-8) is a highly specialized, molecularly discrete source of copper(I) widely procured for advanced organic synthesis, particularly in the generation of organocuprate (Gilman) reagents and as a catalyst for cross-coupling and conjugate addition reactions. Unlike standard polymeric copper(I) halides, which suffer from poor solubility and rapid oxidation, the coordination of dimethyl sulfide to the copper center breaks up the polymeric lattice, rendering the complex highly soluble in common organic solvents such as tetrahydrofuran (THF) and diethyl ether [1]. This enhanced processability, combined with its ease of purification via recrystallization, makes CuBr·SMe2 the premier choice for processes requiring strictly homogeneous, reproducible, and Cu(II)-free reaction conditions [2].
Attempting to substitute CuBr·SMe2 with generic, uncomplexed CuBr introduces severe reproducibility and yield issues in sensitive organometallic workflows. Standard CuBr is an insoluble coordination polymer in ethereal solvents, meaning that transmetalation with Grignard or organolithium reagents occurs heterogeneously and often incompletely, leading to variable active catalyst concentrations [1]. Furthermore, uncomplexed CuBr is highly susceptible to aerobic oxidation, frequently containing Cu(II) impurities—indicated by a green or black discoloration—that act as potent oxidants, driving the unwanted homocoupling of expensive organometallic precursors rather than the desired cross-coupling or conjugate addition [2]. By contrast, the DMS ligand in CuBr·SMe2 locks the metal in the +1 oxidation state and allows for simple recrystallization to absolute purity, preventing these costly side reactions [1].
The primary physical differentiator of CuBr·SMe2 is its solubility profile. While uncomplexed CuBr exists as an extended inorganic polymer that is virtually insoluble in THF and diethyl ether, the addition of the dimethyl sulfide ligand breaks this lattice to form a discrete molecular complex. CuBr·SMe2 readily dissolves to form clear, homogeneous solutions (e.g., ≥0.1 M in THF or ether/DMS mixtures) [1]. This allows for the rapid, quantitative formation of organocuprate reagents at low temperatures (-78 °C), whereas suspensions of standard CuBr react sluggishly and unpredictably [1].
| Evidence Dimension | Solubility in THF/Diethyl Ether |
| Target Compound Data | CuBr·SMe2 (Highly soluble, forms ≥0.1 M clear homogeneous solutions) |
| Comparator Or Baseline | Standard CuBr (Insoluble polymeric suspension) |
| Quantified Difference | Transition from heterogeneous suspension to fully homogeneous solution |
| Conditions | Standard organocuprate preparation conditions (THF or Et2O, -78 °C to RT) |
Homogeneous solutions eliminate mass-transfer limitations, ensuring rapid and highly reproducible transmetalation during the synthesis of sensitive organocuprate reagents.
Commercial grades of standard CuBr frequently contain significant Cu(II) impurities due to spontaneous aerobic oxidation, which is difficult to reverse or purify out of the insoluble polymer. These Cu(II) species catalyze the oxidative homocoupling of Grignard and organolithium reagents, destroying the starting materials. CuBr·SMe2, however, can be easily purified by recrystallization (e.g., from DMS/hexanes) to yield >99% pure, colorless crystals that are completely free of Cu(II) [1]. The presence of the DMS ligand also actively stabilizes the Cu(I) oxidation state against further oxidation during handling [2].
| Evidence Dimension | Cu(II) Impurity Levels and Recrystallizability |
| Target Compound Data | CuBr·SMe2 (Easily recrystallized to >99% purity, 0% Cu(II)) |
| Comparator Or Baseline | Standard CuBr (Difficult to purify, prone to Cu(II) contamination) |
| Quantified Difference | Complete elimination of Cu(II)-driven oxidative homocoupling side reactions |
| Conditions | Benchtop handling and subsequent reaction with R-Li or R-MgX reagents |
Procuring the complexed form prevents the costly degradation of expensive organometallic precursors via unwanted oxidative homocoupling.
In advanced catalytic applications, such as the enantioselective 1,4-conjugate addition of Grignard reagents to acyclic enones, the choice of copper precursor directly dictates the reaction efficiency. When using chiral diphosphine ligands (e.g., Josiphos), the use of 5 mol% CuBr·SMe2 consistently provides superior isolated yields (often >85%) and exceptional enantioselectivity (up to 99% ee) [1]. In contrast, attempting the same reaction with generic CuCl or CuBr often results in lower conversions or requires complex solvent mixtures to overcome the poor solubility of the active catalytic species [1].
| Evidence Dimension | Product Yield and Enantioselectivity (ee) |
| Target Compound Data | CuBr·SMe2 (Yields >85%, up to 99% ee) |
| Comparator Or Baseline | Generic CuBr / CuCl (Lower yields, inconsistent ee due to insolubility) |
| Quantified Difference | Significant improvement in isolated yield and stereocontrol |
| Conditions | 5 mol% Cu catalyst, 6 mol% Josiphos ligand, Grignard reagent, acyclic enone |
For pharmaceutical intermediates, maximizing both yield and enantiomeric excess in a single step is critical for process economics.
Because it forms completely homogeneous solutions in THF and ether, CuBr·SMe2 is the definitive precursor for generating lithium diorganocuprates (R2CuLi). This ensures precise stoichiometry and prevents the formation of unreactive aggregates, which is critical for natural product synthesis and complex C-C bond formations [1].
In the synthesis of chiral building blocks, CuBr·SMe2 is the preferred catalyst precursor when paired with chiral phosphine or phosphoramidite ligands. Its solubility and defined molecular nature allow for the rapid generation of the active chiral copper complex, driving high enantioselectivity in the addition of Grignard reagents to enones [2].
For cross-coupling reactions where the organometallic coupling partner (e.g., an organozinc or organolithium reagent) is highly prone to oxidative homocoupling, the absolute Cu(II)-free purity of recrystallized CuBr·SMe2 prevents reagent degradation, ensuring high cross-coupling yields [3].
Irritant